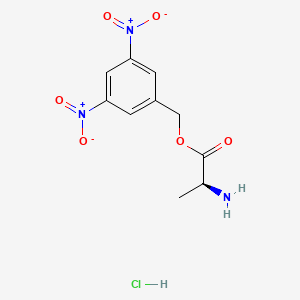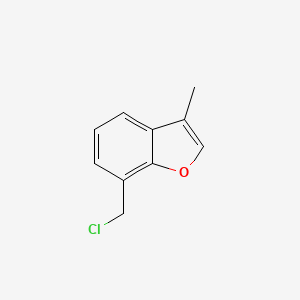
(3,5-dinitrophenyl)methyl (2S)-2-aminopropanoate hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3,5-Dinitrophenyl)methyl (2S)-2-aminopropanoate hydrochloride, also known as 3,5-DNP, is an important organic compound used in a variety of scientific research applications. It is a colorless, crystalline solid that is soluble in water and is a derivative of the amino acid methionine. 3,5-DNP has been used in a variety of laboratory experiments, including protein synthesis, enzyme activity studies, and drug development.
科学的研究の応用
(3,5-dinitrophenyl)methyl (2S)-2-aminopropanoate hydrochloride has been used in a variety of scientific research applications, including protein synthesis, enzyme activity studies, and drug development. In protein synthesis, (3,5-dinitrophenyl)methyl (2S)-2-aminopropanoate hydrochloride is used to study the formation of peptide bonds and the role of amino acids in protein folding. It is also used to study the activity of enzymes, such as proteases and kinases, in drug development. (3,5-dinitrophenyl)methyl (2S)-2-aminopropanoate hydrochloride has been used in studies of the mechanism of action of certain drugs, such as the antimalarial drug artemisinin.
作用機序
(3,5-dinitrophenyl)methyl (2S)-2-aminopropanoate hydrochloride acts as a competitive inhibitor of certain enzymes, such as proteases and kinases. It binds to the active site of the enzyme, preventing the substrate from binding and thus preventing the enzyme from catalyzing the reaction. It can also act as an allosteric inhibitor, meaning that it binds to a site other than the active site of the enzyme and alters its conformation, preventing the enzyme from catalyzing the reaction.
Biochemical and Physiological Effects
(3,5-dinitrophenyl)methyl (2S)-2-aminopropanoate hydrochloride has been found to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as proteases and kinases, and to inhibit the formation of peptide bonds in protein synthesis. It has also been found to have an effect on the expression of certain genes, such as those involved in cell cycle regulation.
実験室実験の利点と制限
The use of (3,5-dinitrophenyl)methyl (2S)-2-aminopropanoate hydrochloride in laboratory experiments has several advantages. It is a relatively inexpensive compound and is readily available. It is also relatively easy to synthesize and can be used in a variety of experiments. However, there are some limitations to its use. (3,5-dinitrophenyl)methyl (2S)-2-aminopropanoate hydrochloride is toxic and should be handled with care. It is also not very stable and should be stored in a cool, dry place.
将来の方向性
The use of (3,5-dinitrophenyl)methyl (2S)-2-aminopropanoate hydrochloride in scientific research is continuing to grow. Future research may focus on its use in drug development, as an inhibitor of enzymes involved in the formation of peptide bonds, and as an allosteric inhibitor of enzymes. Additionally, further research may be conducted into its effects on gene expression and its potential use as a therapeutic agent.
合成法
(3,5-dinitrophenyl)methyl (2S)-2-aminopropanoate hydrochloride is synthesized from the reaction of 2-aminopropanoic acid and 3,5-dinitrophenylhydrazine. The reaction takes place in an aqueous solution at a temperature of 60-70°C. The reaction is catalyzed by a base, such as sodium hydroxide, and the product is an amide-linked 3,5-dinitrophenylmethyl ester. The product can then be hydrolyzed to form (3,5-dinitrophenyl)methyl (2S)-2-aminopropanoate hydrochloride hydrochloride.
特性
IUPAC Name |
(3,5-dinitrophenyl)methyl (2S)-2-aminopropanoate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O6.ClH/c1-6(11)10(14)19-5-7-2-8(12(15)16)4-9(3-7)13(17)18;/h2-4,6H,5,11H2,1H3;1H/t6-;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRRSOYOVCYKXJO-RGMNGODLSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)OCC1=CC(=CC(=C1)[N+](=O)[O-])[N+](=O)[O-])N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)OCC1=CC(=CC(=C1)[N+](=O)[O-])[N+](=O)[O-])N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClN3O6 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.67 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-(thiophen-2-yl)bicyclo[2.1.1]hexane-2-carboxylic acid](/img/structure/B6609709.png)
![2-(2-bromoethyl)bicyclo[3.1.0]hexane, Mixture of diastereomers](/img/structure/B6609713.png)

![5-tert-butyl 3-methyl 1-methyl-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazole-3,5-dicarboxylate](/img/structure/B6609727.png)
![methyl 2-amino-2-{spiro[3.3]heptan-2-yl}acetate hydrochloride](/img/structure/B6609735.png)




![3-[3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl]propan-1-amine dihydrochloride](/img/structure/B6609768.png)

